Amitriptyline maleate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
30227-34-0 |
|---|---|
Molecular Formula |
C24H27NO4 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine |
InChI |
InChI=1S/C20H23N.C4H4O4/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;5-3(6)1-2-4(7)8/h3-6,8-12H,7,13-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
DBDNMOMAYUONLS-BTJKTKAUSA-N |
SMILES |
CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
50-48-6 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amitriptyline maleate, Damilen maleate |
Origin of Product |
United States |
Molecular Pharmacology and Receptor Interaction Mechanisms of Amitriptyline Maleate
Monoamine Neurotransmitter Transporter Modulation
Amitriptyline's principal therapeutic action is attributed to its ability to inhibit the reuptake of monoamine neurotransmitters, specifically serotonin (B10506) and norepinephrine (B1679862), at the presynaptic terminals of neurons. patsnap.comnih.gov This action is achieved by blocking the function of their respective transporter proteins, the Serotonin Transporter (SERT) and the Norepinephrine Transporter (NET). wikipedia.org By impeding this reuptake mechanism, amitriptyline (B1667244) effectively increases the concentration and prolongs the residence time of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling activity. patsnap.comwikipedia.orgdrugbank.com
Amitriptyline demonstrates a high affinity for the human Serotonin Transporter (SERT), acting as a potent inhibitor. wikipedia.orgmedchemexpress.com Research has quantified this interaction, showing a strong binding affinity. By blocking SERT, amitriptyline prevents the reabsorption of serotonin from the synapse back into the presynaptic neuron, which is a key physiological process for terminating its signal. wikipedia.orgmedisearch.io This inhibition leads to an increased availability of serotonin to bind with postsynaptic receptors. medisearch.io Long-term administration of amitriptyline can lead to adaptive changes in the serotonergic system, including the desensitization of presynaptic autoreceptors, which contributes to lasting alterations in neurotransmission. nih.govmedisearch.io
Table 1: Binding Affinities (Ki) of Amitriptyline for Monoamine Transporters
| Transporter | Binding Affinity (Ki) |
|---|---|
| Human Serotonin Transporter (SERT) | 3.45 nM medchemexpress.com |
| Human Norepinephrine Transporter (NET) | 13.3 nM medchemexpress.com |
| Dopamine (B1211576) Transporter (DAT) | 2.58 µM medchemexpress.com |
Note: A smaller Ki value indicates a stronger binding affinity.
The concurrent inhibition of both SERT and NET by amitriptyline and its metabolites leads to a significant increase in the concentrations of serotonin and norepinephrine within the synaptic cleft. drugbank.commedex.com.bdresearchgate.net This elevation in neurotransmitter levels is a direct consequence of the blockade of their primary clearance mechanism from the synapse. wikipedia.orgmedex.com.bd Studies have demonstrated that systemic administration of amitriptyline can elevate extracellular serotonin levels significantly. medisearch.io Over time, chronic treatment can induce durable changes in monoaminergic neurotransmission by desensitizing presynaptic autoreceptors and heteroreceptors, which normally regulate neurotransmitter release. nih.gov This modulation of synaptic monoamine levels is considered fundamental to the pharmacological activity of amitriptyline. wikipedia.orgmedex.com.bd
G Protein-Coupled Receptor (GPCR) Interactions
Amitriptyline is a potent antagonist of serotonin 5-HT2A and 5-HT2C receptors. wikipedia.orgdrugbank.comdrugbank.comdrugbank.com This means it binds to these receptors but does not activate them, instead blocking them from being stimulated by serotonin. The antagonism at the 5-HT2A receptor, in particular, has been implicated in contributing to some of the compound's clinical effects. nih.gov This interaction is part of a broader, complex receptor binding profile that distinguishes amitriptyline from more selective agents. patsnap.com
Table 2: Receptor Antagonism Profile of Amitriptyline
| Receptor Subtype | Pharmacological Action |
|---|---|
| Serotonin 5-HT2A | Potent Antagonist wikipedia.orgdrugbank.com |
| Serotonin 5-HT2C | Potent Antagonist wikipedia.orgdrugbank.com |
Histamine H1 Receptor Antagonism
Amitriptyline maleate (B1232345) is a potent histamine H1 receptor antagonist. nih.govwikipedia.org This antagonistic action is a prominent feature of its pharmacological profile. nih.gov Among tricyclic antidepressants, tertiary amines like amitriptyline tend to be more potent antagonists at histamine H1 receptors compared to secondary amine derivatives. nih.gov
Research has shown that amitriptyline is significantly more potent as an antihistamine than many other tricyclic antidepressants. nih.gov For instance, one study found amitriptyline hydrochloride to be less potent than doxepin hydrochloride but considerably more potent than diphenhydramine hydrochloride and desipramine hydrochloride at histamine H1 receptors. nih.gov With the exception of desipramine, most tricyclic antidepressants, including amitriptyline, exhibit greater potency as antihistamines than as anticholinergics. nih.gov The potent H1-antihistaminic activity of amitriptyline is considered to be one of the strongest among known antihistamines. nih.gov
Table 1: Comparative Potency of Amitriptyline at Histamine H1 Receptors
| Compound | Relative Potency at H1 Receptor |
|---|---|
| Doxepin hydrochloride | Most Potent |
| Amitriptyline hydrochloride | High |
| Diphenhydramine hydrochloride | Moderate |
| Desipramine hydrochloride | Least Potent |
Muscarinic Acetylcholine Receptor (M1-M5) Antagonism and Subtype Selectivity
Amitriptyline maleate acts as a non-selective antagonist of muscarinic acetylcholine receptors. nih.gov Studies using radioligand binding and functional assays have demonstrated that amitriptyline does not exhibit significant selectivity for any of the muscarinic receptor subtypes (M1-M5). nih.gov It displaces muscarinic ligand binding from a single high-affinity site in various brain regions, irrespective of the differential distribution of M1 and M2 receptor subtypes. nih.gov
Table 2: Amitriptyline Affinity for Muscarinic Receptors in Different Rat Brain Regions
| Brain Region | IC50 (nM) |
|---|---|
| Substantia Nigra | 62.8 ± 0.9 |
| External Layers of the Cortex | 65.8 ± 2.1 |
| Hippocampal Regions | 96.3 ± 3.4 |
| Paraventricular Nucleus of the Thalamus | 112 ± 6.8 |
| Superior Colliculus | 117 ± 32.6 |
Adenosine Receptor (A3AR) Modulation
Recent research indicates that the pharmacological effects of amitriptyline involve the modulation of the adenosine system, with a particular focus on the A3 adenosine receptor (A3AR). nih.gov The A3AR subtype is notably overexpressed in inflammatory and cancer cells. nih.gov Studies suggest that activation of A3AR is implicated in the anti-nociceptive effects of amitriptyline. nih.gov This interaction is supported by findings that a non-selective adenosine receptor antagonist, caffeine, can reduce the anti-nociceptive properties of amitriptyline in pain models. nih.gov
The anti-nociceptive action of amitriptyline is thought to involve the suppression of ERK1/2 and CREB signaling proteins, and A3AR activation appears to contribute to the mitigation of the inflammatory response. nih.gov While adenosine itself can induce analgesia through the activation of A1 receptors, the involvement of the A3AR in the mechanism of amitriptyline suggests a more complex interaction with the purinergic signaling system. nih.gov
Opioid Receptor Binding Characteristics
Amitriptyline has been shown to interact with opioid receptors. nih.gov In studies using human brain tissue, tricyclic antidepressants, including amitriptyline, inhibited the binding of ligands to both kappa and mu-opioid receptors. nih.gov The inhibitory concentrations (IC50 values) for these interactions were in the micromolar range. nih.gov
Ion Channel Modulation
A significant aspect of amitriptyline's molecular pharmacology is its ability to block voltage-gated sodium channels. nih.govnih.gov This inhibition is state-dependent, meaning the affinity of amitriptyline for the channel varies depending on whether the channel is in a resting, open, or inactivated state. nih.gov
Research has demonstrated that amitriptyline has the highest affinity for the open state of the sodium channel, followed by the inactivated state, and the weakest affinity for the resting state. nih.gov The 50% inhibitory concentrations (IC50) have been reported as 0.26 µM for the open-channel block, 0.51 µM for the inactivated-channel block, and 33 µM for the resting-channel block. nih.gov This selective blocking of the open and inactivated states of neuronal sodium channel isoforms at therapeutic concentrations is thought to contribute to its efficacy in certain conditions. nih.gov The binding site for amitriptyline on the sodium channel appears to overlap significantly with that of local anesthetics. nih.gov
Table 3: State-Dependent Inhibition of Voltage-Gated Sodium Channels by Amitriptyline
| Channel State | IC50 (µM) |
|---|---|
| Open | 0.26 |
| Inactivated | 0.51 |
| Resting | 33 |
This compound also inhibits voltage-gated calcium channels. nih.govnih.gov Studies on rat brain cortex synaptosomes have shown that amitriptyline and other tricyclic antidepressants inhibit potassium-induced calcium uptake, with IC50 values in the range of 26-31 µM. nih.gov This indicates a blockade of voltage-dependent calcium channels. nih.gov
Further research using modern calcium flux assays has confirmed the inhibition of the human CaV2.2 channel, which is endogenously expressed in neuroblastoma cell lines. nih.gov Molecular modeling studies suggest that tricyclic antidepressants may bind within the channel cavity, between the selectivity filter and the internal gate. nih.gov It is proposed that the ammonium side chains of these molecules interfere with the selectivity filter, and in the case of compounds like amitriptyline, they may also hinder the opening of the channel. nih.gov
Voltage-Gated Potassium Channel Inhibition
This compound exerts a notable inhibitory effect on various voltage-gated potassium (Kv) channels, which are crucial for regulating neuronal excitability. Research has demonstrated that amitriptyline inhibits Kv1.1 and Kv7.2/7.3 channels in a manner that is both concentration-dependent and reversible. nih.gov The half-maximal inhibitory concentration (IC50) for Kv1.1 channels has been determined to be 22 ± 3 µM, while for Kv7.2/7.3 channels, it is 10 ± 1 µM. nih.gov Furthermore, the deactivating inward currents of Kv7.2/7.3 channels are inhibited by amitriptyline with an even lower IC50 value of 4.2 ± 0.6 µM. nih.gov This inhibition of Kv7.2/7.3 channels by amitriptyline leads to a reversible depolarization of the resting membrane potential. nih.gov
The interaction of amitriptyline with Kv channels extends to the Kv7.1/KCNE1 complex, which is vital for cardiac repolarization. Amitriptyline inhibits both homomeric Kv7.1 and heteromeric Kv7.1/KCNE1 channels in a concentration-dependent fashion, with IC50 values of 8.8 ± 2.1 μM and 2.5 ± 0.8 μM, respectively. researchgate.netnih.gov This inhibitory action is voltage-independent for both channel configurations. researchgate.netnih.gov Molecular docking and mutation studies suggest that specific residues, namely T312, I337, and F340, located on the P-loop and S6 domain of the Kv7.1 channel are key determinants for the interaction with amitriptyline. researchgate.netnih.gov It is proposed that amitriptyline preferentially blocks the open state of Kv7.1/KCNE1 channels. researchgate.netnih.gov
Table 1: Inhibitory Concentrations (IC50) of Amitriptyline on Voltage-Gated Potassium Channels
| Channel Subtype | IC50 Value | Experimental System |
|---|---|---|
| Kv1.1 | 22 ± 3 µM | Human embryonic kidney (HEK) cells |
| Kv7.2/7.3 | 10 ± 1 µM | Chinese hamster ovary (CHO) cells |
| Kv7.2/7.3 (deactivating inward currents) | 4.2 ± 0.6 µM | Chinese hamster ovary (CHO) cells |
| Homomeric Kv7.1 | 8.8 ± 2.1 μM | HEK-293H cells |
| Kv7.1/KCNE1 | 2.5 ± 0.8 μM | HEK-293H cells |
Transient Receptor Potential Calcium Channel Activity Modulation
This compound demonstrates complex modulatory effects on Transient Receptor Potential (TRP) channels, particularly the TRPV1 and TRPA1 channels, which are key players in nociception. At high concentrations, amitriptyline can directly activate TRPV1 channels. nih.gov This activation is evident in both whole-cell patch-clamp recordings and in cell-free inside-out patches, suggesting a direct interaction with the channel protein. nih.gov
In addition to direct activation, amitriptyline can also sensitize TRPV1 to other agonists. It has been shown to potentiate currents induced by capsaicin, heat, and protons. nih.gov Conversely, when TRPV1 is fully activated by capsaicin, amitriptyline induces a concentration-dependent and partially reversible inhibition of the current. nih.gov Amitriptyline also desensitizes the TRPV1 channel to subsequent applications of capsaicin. nih.gov This desensitization is, at least in part, dependent on an increase in intracellular calcium, as it is reduced by the intracellular application of the calcium chelator BAPTA. nih.gov Some evidence also suggests that amitriptyline may activate TRPA1 channels, contributing to an increase in intracellular calcium in dorsal root ganglion neurons. nih.gov
Intracellular Signaling Pathways and Neurotrophic Factor Regulation
Glial Cell Line-Derived Neurotrophic Factor (GDNF) Production via Gαi/o Activation
A significant aspect of amitriptyline's molecular action involves the induction of Glial Cell Line-Derived Neurotrophic Factor (GDNF) production in astroglial cells through a monoamine-independent mechanism. nih.gov This process is initiated by the activation of the pertussis toxin (PTX)-sensitive Gαi/o protein. nih.govnih.gov Studies have shown that the amitriptyline-evoked increase in GDNF mRNA expression and protein release is inhibited by PTX, a specific inhibitor of Gαi/o. nih.govnih.gov The use of RNA interference to deplete Gαo1 and Gαi3 has further confirmed the crucial role of these specific G protein subunits in amitriptyline's signaling cascade. nih.gov
The activation of Gαi/o by amitriptyline is an upstream event that triggers a downstream signaling cascade involving matrix metalloproteinase (MMP), fibroblast growth factor receptor (FGFR), FGFR substrate 2α (FRS2α), and extracellular signal-regulated kinase (ERK). nih.govnih.gov The activation of this entire cascade, which is essential for GDNF production, is also blocked by PTX, confirming that it is dependent on the initial Gαi/o activation. nih.govnih.gov
NMDA Receptor-Mediated Downstream Signaling (PSD-95/NR1/nNOS/PKCγ Pathway)
This compound has been shown to modulate the N-methyl-D-aspartate receptor (NMDAR)-mediated downstream signaling pathway involving Postsynaptic density protein-95 (PSD-95), the NR1 subunit of the NMDA receptor, neuronal nitric oxide synthase (nNOS), and protein kinase C gamma (PKCγ). nih.gov This pathway is implicated in processes such as synaptic plasticity and pain sensitization.
In a model of morphine tolerance, co-administration of amitriptyline was found to attenuate the increased expression and phosphorylation of the spinal membrane NMDAR NR1 subunit. nih.gov This was accompanied by a decrease in the expression of the scaffolding protein PSD-95. nih.gov Consequently, the upregulation of NMDAR-induced intracellular nNOS expression was also inhibited by amitriptyline. nih.gov Furthermore, amitriptyline significantly inhibited the morphine-induced expression of PKCγ in both the cytosol and the membrane of spinal neurons. nih.gov These findings suggest that amitriptyline's ability to attenuate certain neurological phenomena is, at least in part, due to its inhibitory effect on the PSD-95/NMDAR NR1/nNOS/PKCγ signaling cascade. nih.gov
Table 2: Effect of Amitriptyline on the PSD-95/NR1/nNOS/PKCγ Signaling Pathway in a Morphine Tolerance Model
| Protein/Component | Effect of Chronic Morphine | Effect of Amitriptyline Co-infusion |
|---|---|---|
| Spinal Membrane NMDAR NR1 (Expression & Phosphorylation) | Increased | Attenuated |
| PSD-95 Expression | Increased | Attenuated |
| Intracellular nNOS Expression | Upregulated | Inhibited |
| PKCγ Expression (Cytosol & Membrane) | Increased | Inhibited |
Mitogen-Activated Protein Kinase (MAPK) and mTOR Signaling Pathways
Amitriptyline interacts with and modulates key intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the mammalian target of rapamycin (mTOR) pathways. In rat neuropathic pain models, amitriptyline has been demonstrated to suppress the signaling of extracellular signal-regulated kinase 1/2 (ERK1/2), a component of the MAPK pathway, as well as the cyclic AMP response element-binding protein (CREB). nih.gov This anti-nociceptive effect is linked to the activation of the A3 adenosine receptor (A3AR). nih.gov
Furthermore, amitriptyline has been shown to activate the PI3K/Akt/mTOR signaling pathway. nih.gov The activation of Akt leads to the phosphorylation and activation of mTOR. nih.gov This can have downstream consequences on cellular processes regulated by mTOR, such as protein synthesis and autophagy. nih.gov Specifically, the activation of the mTOR pathway by amitriptyline has been linked to the inhibition of autophagic flux by interfering with the fusion of autophagosomes and lysosomes. nih.gov
Mitochondrial Function and Cellular Bioenergetics Modulation
This compound has been shown to exert significant effects on mitochondrial function and cellular bioenergetics. Studies have indicated that amitriptyline can impair the mitochondrial respiratory chain. nih.govnih.gov Specifically, it has been shown to inhibit the activity of mitochondrial complex III (ubiquinol:cytochrome c oxidoreductase). nih.gov This inhibition is associated with a decrease in the mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS), leading to oxidative stress. nih.govresearchgate.net
The impairment of mitochondrial function by amitriptyline also leads to a reduction in cellular energy production. Research in psychiatric patients treated with amitriptyline has revealed decreased levels of both Coenzyme Q10 (CoQ10), an essential component of the electron transport chain, and ATP. nih.gov These findings suggest that mitochondrial dysfunction could be a contributing factor to some of the therapeutic and adverse effects of amitriptyline treatment. nih.gov In some cellular models, this amitriptyline-induced mitochondrial dysfunction and oxidative stress can trigger mitophagy, the selective degradation of mitochondria by autophagy, which may precede apoptotic cell death. nih.gov
Presynaptic Autoreceptor and Heteroreceptor Desensitization
Chronic administration of this compound induces significant adaptive changes in presynaptic autoreceptors and heteroreceptors, a key component of its therapeutic mechanism. These receptors ordinarily function as a negative feedback system, regulating the release of their own neurotransmitters (autoreceptors) or other neurotransmitters (heteroreceptors). Desensitization of these receptors following prolonged treatment with amitriptyline leads to a sustained increase in the synaptic concentration of neurotransmitters like norepinephrine and serotonin, which is believed to contribute to its clinical efficacy.
Noradrenergic System: α2-Adrenergic Autoreceptor Desensitization
A substantial body of evidence points to the desensitization of presynaptic α2-adrenergic autoreceptors as a critical consequence of long-term amitriptyline therapy. These autoreceptors are located on noradrenergic nerve terminals and, when activated by norepinephrine, inhibit further release of the neurotransmitter. Chronic blockade of norepinephrine reuptake by amitriptyline leads to an initial increase in synaptic norepinephrine, which persistently stimulates these autoreceptors. Over time, this leads to a down-regulation or desensitization of the α2-adrenergic autoreceptors.
A key study investigating this phenomenon in depressed patients measured the effects of the α2-adrenergic receptor agonist clonidine before and during amitriptyline treatment. The results demonstrated that long-term amitriptyline administration significantly attenuated the ability of clonidine to suppress plasma levels of the norepinephrine metabolite 3-methoxy-4-hydroxyphenethyleneglycol (MHPG), as well as its effects on blood pressure and sedation. mdpi.comnih.gov This indicates a subsensitivity of the α2-adrenergic autoreceptors. mdpi.comnih.gov Furthermore, baseline plasma MHPG levels were also found to be significantly reduced after chronic amitriptyline treatment. mdpi.comnih.gov
The desensitization of these autoreceptors is thought to be a crucial step in the therapeutic action of amitriptyline, as it allows for a more sustained increase in noradrenergic neurotransmission. drugbank.com Research in animal models has also shown that long-term administration of amitriptyline leads to a decrease in the number of α2-adrenoreceptor binding sites in various brain regions.
Table 1: Effect of Long-Term Amitriptyline Treatment on α2-Adrenergic Autoreceptor Sensitivity
Data from a study on the effects of clonidine in depressed patients before and during amitriptyline treatment.
| Parameter | Effect of Clonidine Before Amitriptyline | Effect of Clonidine After Long-Term Amitriptyline | Interpretation |
|---|---|---|---|
| Plasma MHPG Levels | Significant Decrease | Attenuated Decrease | α2-adrenergic autoreceptor subsensitivity |
| Standing Systolic Blood Pressure | Significant Decrease | Attenuated Decrease | α2-adrenergic autoreceptor subsensitivity |
| Patient-Rated Sedation | Significant Increase | Attenuated Increase | α2-adrenergic autoreceptor subsensitivity |
Serotonergic System: 5-HT Autoreceptor Desensitization
The effects of chronic amitriptyline treatment on presynaptic serotonin (5-HT) autoreceptors are more complex and appear to vary depending on the receptor subtype. The primary presynaptic autoreceptors for serotonin are the 5-HT1A and 5-HT1D receptors.
In contrast, some preclinical studies have suggested that tricyclic antidepressants, including amitriptyline, may not significantly alter the sensitivity of terminal 5-HT1B/1D autoreceptors. This area of research continues to be explored to fully elucidate the nuanced effects of amitriptyline on the various components of the serotonergic system.
Table 2: Reported Effects of Chronic Amitriptyline on Presynaptic Serotonin Receptors
| Receptor | Reported Effect of Chronic Amitriptyline | Functional Consequence |
|---|---|---|
| 5-HT1A Autoreceptor | Desensitization / Subsensitivity | Potential for increased serotonin release |
| 5-HT1D Autoreceptor | Variable / Potentially Unchanged | Unclear impact on serotonin release |
| 5-HT3 Receptor | Accelerated Desensitization | Modulation of serotonergic signaling |
Pharmacokinetic Pathways and Molecular Metabolism of Amitriptyline Maleate
Hepatic Biotransformation Enzymes and Pathways
The hepatic metabolism of amitriptyline (B1667244) is a multifaceted process involving several key enzyme systems. The primary routes of metabolism include demethylation and hydroxylation, followed by conjugation reactions.
The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the oxidative metabolism of amitriptyline. Several isoforms are involved, with CYP2C19 and CYP2D6 being of primary importance. clinpgx.orgclinpgx.org
CYP2C19: This isoform is the principal enzyme responsible for the N-demethylation of amitriptyline to its active metabolite, nortriptyline (B1679971). drugbank.comkarger.comscite.airesearchgate.net In vitro studies using cDNA-expressed human CYP enzymes have identified CYP2C19 as the most significant contributor to this quantitatively important metabolic pathway. drugbank.comkarger.comscite.ai At therapeutic concentrations, it is estimated that approximately 60% of amitriptyline's metabolism is dependent on CYP2C19. drugbank.comkarger.comscite.ai Individuals with genetic variations in the CYP2C19 gene, leading to poor metabolizer status, may experience elevated plasma concentrations of amitriptyline and a decreased formation of nortriptyline. nih.gov
CYP2D6: This enzyme is solely responsible for the hydroxylation of amitriptyline to 10-hydroxyamitriptyline (B1197387) and its metabolite nortriptyline to 10-hydroxynortriptyline. drugbank.comkarger.comscite.ai The hydroxylation process mediated by CYP2D6 predominantly produces the (E)-10-OH-amitriptyline isomer. drugbank.comkarger.comscite.ai CYP2D6 also participates in the N-demethylation of amitriptyline, although to a lesser extent than CYP2C19. drugbank.comkarger.comscite.ai Polymorphisms in the CYP2D6 gene can lead to significant interindividual variability in plasma concentrations of amitriptyline and its hydroxylated metabolites. clinpgx.org Poor metabolizers of CYP2D6 tend to have higher than expected plasma concentrations of the parent drug. clinpgx.orgnih.gov
CYP3A4, CYP1A2, and CYP2C9: These isoforms also contribute to the N-demethylation of amitriptyline, although their roles are generally considered to be of lesser importance compared to CYP2C19 at therapeutic doses. drugbank.comkarger.comscite.ai However, at toxic concentrations when CYP2C19 may become saturated, CYP3A4 is thought to play a more dominant role in the metabolism of amitriptyline. drugbank.comkarger.comscite.ai
The following table summarizes the contributions of the major CYP isoforms to the metabolism of amitriptyline:
| CYP Isoform | Primary Metabolic Pathway | Significance |
|---|---|---|
| CYP2C19 | N-demethylation | Major pathway at therapeutic doses. drugbank.comkarger.comscite.ai |
| CYP2D6 | Hydroxylation, N-demethylation | Sole enzyme for hydroxylation. drugbank.comkarger.comscite.ai |
| CYP3A4 | N-demethylation | Plays a more significant role at toxic doses. drugbank.comkarger.comscite.ai |
| CYP1A2 | N-demethylation | Minor contributor. drugbank.comkarger.comscite.ai |
| CYP2C9 | N-demethylation | Minor contributor. drugbank.comkarger.comscite.ai |
The flavin-containing monooxygenase 3 (FMO3) is another enzyme involved in the metabolism of amitriptyline. FMO3 is known to catalyze the N-oxygenation of various compounds containing nitrogen atoms. wikipedia.org In the context of amitriptyline, FMO3 contributes to the formation of amitriptyline-N-oxide, a minor metabolite. nih.gov The activity of FMO3 can be modulated by other drugs, which may have implications for drug-drug interactions with amitriptyline. nih.gov
Metabolite Characterization and Pharmacological Profiles
The N-demethylation of amitriptyline by CYP2C19 and other CYP isoforms leads to the formation of its principal active metabolite, nortriptyline. clinpgx.orgnih.gov Nortriptyline is itself a tricyclic antidepressant and exhibits a different pharmacological profile compared to its parent compound. While amitriptyline is a relatively balanced inhibitor of both serotonin (B10506) and norepinephrine (B1679862) reuptake, nortriptyline is a more potent and selective inhibitor of norepinephrine reuptake. nih.gov This difference in reuptake inhibition contributes to the distinct clinical effects observed with amitriptyline and nortriptyline.
The following table outlines the differential reuptake inhibition properties of amitriptyline and nortriptyline:
| Compound | Serotonin Reuptake Inhibition | Norepinephrine Reuptake Inhibition |
|---|---|---|
| Amitriptyline | Potent | Potent |
| Nortriptyline | Less potent than amitriptyline | More potent than amitriptyline nih.gov |
Demethylnortriptyline and Amitriptyline N-oxide Metabolic Fate
Amitriptyline undergoes extensive metabolism, leading to a variety of derivative compounds. Among these are demethylnortriptyline and Amitriptyline N-oxide. While formed during the metabolic cascade, these compounds are typically present in plasma in negligible amounts drugbank.com.
Amitriptyline N-oxide, also known as amitriptylinoxide, is formed through the oxygenation of the tertiary amine group of amitriptyline tandfonline.com. A significant portion of Amitriptyline N-oxide that is formed or administered is subsequently reduced back to the parent compound, amitriptyline, and re-enters the metabolic pathway tandfonline.comnih.gov. The remainder is eliminated from the body. Studies on the excretion of Amitriptyline N-oxide have shown that a substantial fraction is excreted unchanged in the urine, along with its hydroxylated derivatives tandfonline.com. The major part, however, is reduced to amitriptyline and metabolized further tandfonline.comnih.gov.
Data from human volunteer studies illustrates the urinary excretion fate of administered Amitriptyline N-oxide.
| Administration Route | % of Dose Excreted Unchanged | % of Dose Excreted as 10-hydroxyamitriptyline-N-oxide | Reference Study |
|---|---|---|---|
| Intravenous (i.v.) | 32% | 4% | Hutt et al., 1991 tandfonline.com |
| Oral | 24% | 5% | Hutt et al., 1991 tandfonline.com |
| Oral ([14C]AT-NO) | 34% | 9.8% | Midgley et al., 1978 tandfonline.com |
Pharmacogenomic Influences on Amitriptyline Maleate (B1232345) Metabolism
The metabolism of amitriptyline is significantly influenced by genetic variations, primarily within the genes encoding the cytochrome P450 (CYP) enzymes CYP2D6 and CYP2C19 drugbank.comnih.govclinpgx.orgwikipedia.org. These genetic polymorphisms can lead to substantial inter-individual differences in drug plasma concentrations and metabolic clearance, affecting the pharmacokinetic profile of the drug magtech.com.cnnih.gov.
CYP2D6 Genetic Polymorphism Impact
The CYP2D6 enzyme is primarily responsible for the 10-hydroxylation of both amitriptyline and its active metabolite, nortriptyline, which is a major pathway for their elimination nih.govclinpgx.orgnih.gov. The gene for CYP2D6 is highly polymorphic, leading to distinct phenotypes of enzyme activity nih.govwikipedia.org. These phenotypes are generally categorized as Poor Metabolizers (PMs), Intermediate Metabolizers (IMs), Normal Metabolizers (NMs, also referred to as extensive metabolizers), and Ultrarapid Metabolizers (UMs) wikipedia.org.
Poor Metabolizers (PMs) : Individuals with two non-functional alleles for CYP2D6 exhibit significantly reduced metabolism. This leads to higher-than-expected plasma concentrations of amitriptyline and nortriptyline and a lower clearance rate nih.govnih.gov.
Intermediate Metabolizers (IMs) : Carriers of one reduced-function and one non-functional allele, or two reduced-function alleles, show impaired metabolism, though to a lesser extent than PMs.
Normal Metabolizers (NMs) : These individuals possess two fully functional alleles and exhibit the expected rate of metabolism wikipedia.org.
Ultrarapid Metabolizers (UMs) : Carrying multiple copies of functional CYP2D6 alleles, UMs process the drug much more quickly than NMs, which can lead to sub-therapeutic plasma concentrations due to rapid elimination nih.govnih.gov.
Research confirms a strong correlation between CYP2D6 genotype and the pharmacokinetics of amitriptyline and nortriptyline, with plasma concentrations increasing as CYP2D6 activity decreases nih.govfrontiersin.org.
| CYP2D6 Phenotype | Genetic Basis (Example Alleles) | Impact on Amitriptyline/Nortriptyline Metabolism | Resulting Pharmacokinetic Profile |
|---|---|---|---|
| Ultrarapid Metabolizer (UM) | Multiple functional allele copies (e.g., 1/1xN, 1/2xN) | Increased conversion to less active 10-hydroxy metabolites nih.gov | Lower plasma concentrations, potential for reduced efficacy nih.gov |
| Normal Metabolizer (NM) | Two normal function alleles (e.g., 1/1, 1/2) | "Normal" rate of hydroxylation | Expected plasma concentrations and clearance |
| Intermediate Metabolizer (IM) | One normal and one non-functional allele, or two reduced-function alleles (e.g., 1/4, 4/10) | Reduced hydroxylation compared to NMs | Slightly higher plasma concentrations than NMs nih.gov |
| Poor Metabolizer (PM) | Two non-functional alleles (e.g., 4/4, 5/5) | Significantly reduced hydroxylation and clearance drugbank.com | Higher plasma concentrations, prolonged half-life nih.govnih.gov |
CYP2C19 Genetic Polymorphism Impact
The CYP2C19 enzyme is the primary catalyst for the N-demethylation of amitriptyline, converting it to its principal active metabolite, nortriptyline nih.govclinpgx.orgnih.gov. Like CYP2D6, the CYP2C19 gene is also highly polymorphic, which significantly alters the metabolic ratio of amitriptyline to nortriptyline magtech.com.cnresearchgate.net. The metabolizer phenotypes are similarly classified as PM, IM, NM, and UM.
Poor Metabolizers (PMs) : Individuals with two non-functional CYP2C19 alleles (such as *2 and *3) have a markedly reduced ability to demethylate amitriptyline nih.govxcode.life. This results in elevated plasma concentrations of the parent drug (amitriptyline) and correspondingly lower levels of the nortriptyline metabolite nih.gov.
Normal Metabolizers (NMs) : Possessing two wild-type alleles (e.g., 1/1), these individuals have a normal rate of N-demethylation.
Ultrarapid Metabolizers (UMs) : Carriers of the increased-function *17 allele exhibit accelerated N-demethylation nih.govresearchgate.net. This leads to lower plasma levels of amitriptyline and higher concentrations of nortriptyline researchgate.net.
| CYP2C19 Phenotype | Genetic Basis (Example Alleles) | Impact on Amitriptyline Metabolism | Resulting Pharmacokinetic Profile |
|---|---|---|---|
| Ultrarapid Metabolizer (UM) | Increased function alleles (e.g., 1/17, 17/17) | Increased N-demethylation to nortriptyline nih.govresearchgate.net | Lower amitriptyline levels, higher nortriptyline levels; decreased amitriptyline/nortriptyline ratio researchgate.net |
| Normal Metabolizer (NM) | Two normal function alleles (e.g., 1/1) | "Normal" rate of N-demethylation | Expected plasma concentrations of parent drug and metabolite |
| Intermediate Metabolizer (IM) | One normal and one non-functional allele (e.g., 1/2) | Reduced N-demethylation compared to NMs | Moderately increased amitriptyline levels and decreased nortriptyline levels |
| Poor Metabolizer (PM) | Two non-functional alleles (e.g., 2/2, 2/3) | Significantly reduced N-demethylation nih.govxcode.life | Higher amitriptyline levels, lower nortriptyline levels; increased amitriptyline/nortriptyline ratio nih.gov |
Other Genetic Variations Affecting Metabolic Clearance
Beyond the primary roles of CYP2D6 and CYP2C19, other genetic factors may have a secondary influence on the pharmacokinetics of amitriptyline. Variations in the ABCB1 gene, which encodes the P-glycoprotein efflux transporter, have been suggested to affect the disposition of amitriptyline and patient outcomes magtech.com.cnxcode.life. Additionally, research has explored the impact of genetic polymorphisms in the hepatic influx transporter organic cation transporter 1 (OCT1); however, studies have not found a significant effect of OCT1 genetic variants on the pharmacokinetics of amitriptyline or nortriptyline nih.govfrontiersin.org.
Molecular Mechanisms of Pharmacokinetic Drug-Drug Interactions
The metabolism of amitriptyline involves multiple CYP450 isozymes, including CYP2D6, CYP2C19, CYP3A4, CYP1A2, and CYP2C9 drugbank.com. This multi-pathway clearance makes amitriptyline susceptible to pharmacokinetic drug-drug interactions (DDIs), primarily through the mechanism of enzyme inhibition.
Co-administration of amitriptyline with a substance that inhibits one of its metabolizing enzymes can significantly alter its plasma concentration. The most clinically relevant interactions involve potent inhibitors of CYP2D6 and CYP2C19.
CYP2D6 Inhibition : The FDA-approved drug label for amitriptyline warns that potent CYP2D6 inhibitors can increase plasma concentrations of tricyclic antidepressants nih.govclinpgx.org. The molecular mechanism is typically competitive inhibition, where the interacting drug competes with amitriptyline or nortriptyline for the active site of the CYP2D6 enzyme. This reduces the metabolic clearance of the tricyclic compounds, causing their levels to rise. For example, co-administration with paroxetine, a potent CYP2D6 inhibitor, has been shown to increase amitriptyline plasma levels significantly wikipedia.org. Similarly, the antifungal agent terbinafine (B446) is a potent competitive inhibitor of CYP2D6-mediated hydroxylation jst.go.jp. This makes individuals who are genetically normal metabolizers behave phenotypically like poor metabolizers, a process known as phenocopying nih.govbohrium.com.
CYP2C19 Inhibition : Inhibition of CYP2C19 can also alter amitriptyline's pharmacokinetic profile by slowing its conversion to nortriptyline. This would lead to an increased ratio of amitriptyline to nortriptyline in the plasma.
The table below summarizes key molecular mechanisms of DDIs affecting amitriptyline metabolism.
| Enzyme Pathway | Mechanism of Interaction | Example Inhibitors | Pharmacokinetic Consequence |
|---|---|---|---|
| CYP2D6 | Competitive Inhibition jst.go.jp | Paroxetine, Fluoxetine, Bupropion, Quinidine, Terbinafine nih.govwikipedia.orgjst.go.jp | Decreased 10-hydroxylation; increased plasma concentrations of amitriptyline and nortriptyline wikipedia.org |
| CYP2C19 | Competitive Inhibition | Fluvoxamine, Omeprazole, Esomeprazole | Decreased N-demethylation; increased amitriptyline concentration and decreased nortriptyline concentration |
| CYP3A4 | Competitive Inhibition | Ketoconazole, Itraconazole, Clarithromycin | Minor impact on overall clearance, but may contribute to increased amitriptyline levels |
Preclinical Research Methodologies and Translational Models for Amitriptyline Maleate Investigations
In Vitro Experimental Systems
Receptor binding assays are fundamental in vitro tools used to characterize the affinity of a compound for specific receptor targets. For amitriptyline (B1667244), these assays have been crucial in elucidating its broad pharmacological profile. Radioligand binding studies, a common technique in this category, measure the displacement of a radioactively labeled ligand from a receptor by the test compound, in this case, amitriptyline. The data generated from these experiments, such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), provide quantitative measures of binding affinity.
Studies have demonstrated that amitriptyline interacts with a variety of receptors. For instance, in competition studies using rat brain homogenates, amitriptyline was found to displace muscarinic ligands from a single high-affinity site. nih.gov The affinity of amitriptyline for these muscarinic receptors was comparable across different brain regions, which have varying distributions of M1 and M2 receptor subtypes, indicating a lack of selectivity between these subtypes. nih.gov
Further investigations have explored amitriptyline's binding to adenosine receptors. Using membranes expressing A1 or A2a adenosine receptors, radioligand binding assays showed that amitriptyline has a significant binding affinity for the A2a-adenosine receptor, completely displacing the radioligand [3H]CGS21680. imrpress.comscialert.net In contrast, high concentrations of amitriptyline only resulted in an approximately 25% inhibition of radioligand binding to the A1-adenosine receptor. imrpress.comscialert.net
Autoradiography, another key technique, allows for the visualization of radioligand binding sites within tissue sections. While the provided sources focus on radioligand binding assays in tissue homogenates and cell membranes, autoradiography has been employed in broader studies to map the distribution of serotonin (B10506) reuptake transporter (SERT) sites, a primary target of amitriptyline. For example, in vivo imaging techniques like PET scans with SERT-specific radioligands such as 4-[¹⁸F]-ADAM have been used to assess changes in SERT binding in animal models, providing a translational bridge between in vitro binding affinities and in vivo target engagement. mdpi.com
Table 1: Amitriptyline Maleate (B1232345) Receptor Binding Affinities
| Receptor Target | Assay Type | Radioligand | Tissue/System | Finding |
|---|---|---|---|---|
| Muscarinic Receptors | Radioligand Binding | Muscarinic Ligands | Rat Brain Homogenates | Non-selective antagonist nih.gov |
| A2a-Adenosine Receptor | Radioligand Binding | [3H]CGS21680 | Membranes expressing A2a-AR | Ki: 4.8 ± 0.11 µM imrpress.comscialert.net |
| A1-Adenosine Receptor | Radioligand Binding | [3H]-DPCPX | Membranes expressing A1-AR | ~25% inhibition at high concentrations imrpress.comscialert.net |
| Serotonin Transporter (SERT) | Radioligand Binding | - | - | Ki: 1 nM mdpi.com |
| Norepinephrine (B1679862) Transporter (NET) | Radioligand Binding | - | - | Ki: 35 nM mdpi.com |
| Dopamine (B1211576) Transporter (DAT) | Radioligand Binding | - | - | Ki: 3780 nM mdpi.com |
A primary mechanism of action for amitriptyline is the inhibition of neurotransmitter reuptake at the synaptic cleft. In vitro neurotransmitter uptake inhibition assays are employed to quantify the potency of amitriptyline at blocking the transporter proteins responsible for the reuptake of monoamines like serotonin (5-HT) and norepinephrine (NE). These assays typically use synaptosomes or cells expressing specific transporter proteins (e.g., SLC6A4 for serotonin, SLC6A2 for norepinephrine).
Research has consistently shown that amitriptyline is a non-selective inhibitor of both serotonin and norepinephrine reuptake. pharmgkb.org By blocking their respective transporters, it increases the concentration of these neurotransmitters in the synapse. pharmgkb.orgmdpi.com The inhibitory constants (Ki) derived from these assays indicate a high affinity for both the serotonin transporter (SERT) and the norepinephrine transporter (NET). mdpi.com
Beyond its effects on serotonin and norepinephrine, studies have also investigated amitriptyline's impact on other neurotransmitters. For instance, research on rat striatal slices demonstrated that amitriptyline can almost completely inhibit the veratridine- or scorpion toxin-evoked efflux of endogenous dopamine (DA) and gamma-aminobutyric acid (GABA). nih.gov This effect is thought to be mediated by its blockade of voltage-dependent sodium channels, rather than a direct interaction with the dopamine or GABA transporters. nih.gov
Table 2: Amitriptyline Maleate Neurotransmitter Transporter Inhibition
| Transporter Target | Neurotransmitter | Finding |
|---|---|---|
| Serotonin Transporter (SERT) | Serotonin | Potent inhibitor (Ki = 1 nM) mdpi.com |
| Norepinephrine Transporter (NET) | Norepinephrine | Potent inhibitor (Ki = 35 nM) mdpi.com |
| Dopamine Transporter (DAT) | Dopamine | Weak inhibitor (Ki = 3780 nM) mdpi.com |
Electrophysiological techniques, particularly patch-clamp studies, have been instrumental in revealing the effects of amitriptyline on ion channel function. These methods allow for the direct measurement of ion currents through single channels or across the entire cell membrane, providing detailed insights into the mechanisms of ion channel modulation.
A significant body of research has focused on the interaction of amitriptyline with voltage-gated sodium channels. Whole-cell voltage-clamp studies on human embryonic kidney cells expressing rat skeletal muscle alpha-subunit sodium channels have shown that amitriptyline blocks these channels in a state-dependent manner. nih.gov The affinity of amitriptyline is highest for the open state of the channel, followed by the inactivated state, and is weakest for the resting state. nih.gov This state-dependent block suggests that amitriptyline's inhibitory effect is more pronounced in rapidly firing neurons, a characteristic relevant to its use in certain pain syndromes. nih.gov The binding site for amitriptyline on the sodium channel appears to overlap with that of local anesthetics. nih.gov
In addition to sodium channels, amitriptyline's effects on other ion channels have been explored. For example, patch-clamp investigations in visualized neurons of lamina I-III of the spinal cord have shown that amitriptyline can inhibit voltage-gated potassium channels, which contributes to a reduction in the firing rate of tonically-firing and adapting-firing neurons. nih.gov Furthermore, studies on rat medullary dorsal horn neurons using the whole-cell patch-clamp technique indicated that amitriptyline can directly inhibit glycine receptor-mediated chloride currents. researchgate.net
Table 3: State-Dependent Block of Voltage-Gated Sodium Channels by this compound
| Channel State | 50% Inhibitory Concentration (IC50) |
|---|---|
| Open-channel | 0.26 µM nih.gov |
| Inactivated-channel | 0.51 µM nih.gov |
| Resting-channel | 33 µM nih.gov |
Cell culture models provide a controlled environment to investigate the molecular and cellular pathways affected by amitriptyline. These models, ranging from primary cell cultures to immortalized cell lines, have been pivotal in understanding amitriptyline's effects beyond its classical neurotransmitter reuptake inhibition.
Studies utilizing astroglial cells, such as rat C6 astroglial cells, primary cultured rat astrocytes, and normal human astrocytes, have uncovered a novel mechanism of action for amitriptyline. nih.gov Research has shown that amitriptyline can induce the production of glial cell line-derived neurotrophic factor (GDNF). nih.govnih.gov This effect is mediated by a signaling cascade involving pertussis toxin-sensitive Gαi/o activation, which subsequently triggers a matrix metalloproteinase (MMP)/FGF receptor (FGFR)/FGFR substrate 2α (FRS2α)/ERK pathway. nih.govnih.gov This finding suggests a monoamine-independent mechanism contributing to its therapeutic effects. nih.gov
In the context of oncology research, various cancer cell lines have been used to explore the potential anti-tumor properties of amitriptyline. Studies on human SH-SY5Y neuroblastoma cells revealed that amitriptyline induces a concentration- and time-dependent reduction in cell viability and proliferation. mdpi.com It has also been shown to exert cytotoxic effects in several other cancer cell lines, including colon carcinoma, lung cancer, breast cancer, and glioblastoma. mdpi.com In human multiple myeloma cell lines, amitriptyline was found to induce apoptotic cell death by inhibiting histone deacetylase (HDAC) activity and arresting cells in the G0/G1 phase of the cell cycle. mdpi.com
In vitro assays using human liver microsomes or cDNA-expressed cytochrome P450 (CYP) enzymes are essential for characterizing the metabolic pathways of drugs like amitriptyline. These assays help identify the specific enzymes responsible for its metabolism and can predict potential drug-drug interactions.
The metabolism of amitriptyline is primarily carried out by CYP2C19 and CYP2D6. pharmgkb.orgnih.govnih.gov CYP2C19 is the main enzyme responsible for the N-demethylation of amitriptyline to its active metabolite, nortriptyline (B1679971). pharmgkb.orgnih.govdrugbank.com CYP2D6 is solely responsible for the hydroxylation of amitriptyline to the less active (E)-10-OH-amitriptyline. nih.govdrugbank.com Other enzymes, including CYP1A2, CYP3A4, and CYP2C9, also contribute to the demethylation of amitriptyline, although to a lesser extent. drugbank.com
Kinetic studies with cDNA-expressed enzymes have provided detailed information on the affinity and capacity of these enzymes to metabolize amitriptyline. CYP2C19 and CYP2D6 exhibit high affinities for amitriptyline, with lower Km values, while CYP1A2, CYP3A4, and CYP2C9 have lower affinities (higher Km values). drugbank.com In terms of reaction capacity, CYP2C19 displays the highest Vmax. drugbank.com Simulation studies suggest that at therapeutic concentrations, CYP2C19 is responsible for about 60% of amitriptyline metabolism. drugbank.com However, at toxic concentrations, this enzyme may become saturated, leading to a more prominent role for CYP3A4. drugbank.com
Table 4: Kinetic Parameters of this compound Metabolism by Human CYP Enzymes
| CYP Enzyme | Metabolic Pathway | Km (µmol/l) | Vmax (mol h-1 (mol CYP)-1) |
|---|---|---|---|
| CYP2C19 | Demethylation | 5-13 drugbank.com | 475 drugbank.com |
| CYP2D6 | Demethylation & Hydroxylation | 5-13 drugbank.com | 90-145 drugbank.com |
| CYP1A2 | Demethylation | 74-92 drugbank.com | 90-145 drugbank.com |
| CYP3A4 | Demethylation | 74-92 drugbank.com | 90-145 drugbank.com |
| CYP2C9 | Demethylation | 74-92 drugbank.com | 90-145 drugbank.com |
Genotoxicity assays are a battery of tests designed to detect direct or indirect DNA damage caused by a chemical agent. For amitriptyline, various in vitro and in vivo methodologies have been employed to assess its genotoxic potential, yielding somewhat mixed results depending on the experimental conditions and model systems.
In vitro studies using human lymphocyte cultures have evaluated the cytogenetic effects of amitriptyline. At concentrations corresponding to therapeutic plasma levels, amitriptyline was found to be non-genotoxic based on assays for chromosome aberrations, sister chromatid exchanges (SCEs), and mitotic index. nih.gov However, at concentrations significantly higher than therapeutic levels (4 and 40 times the plasma level), a small but statistically significant increase in the frequencies of chromosome aberrations and SCEs was observed. nih.gov
In vivo studies in rats have also been conducted. One study assessing DNA damage using the comet and micronucleus assays in liver, testis, and bone marrow cells found that amitriptyline induced DNA fragmentation and increased the frequency of micronuclei formation, suggesting genotoxic potential at the tested doses. uobaghdad.edu.iq Another study in mice reported that amitriptyline treatment induced both structural and numerical chromosome abnormalities in bone marrow (somatic) and spermatocyte (germ) cells in a dose-dependent manner. nih.govresearchgate.net This study also observed a significant increase in sperm-cell head and tail abnormalities and a decrease in sperm count. nih.govresearchgate.net
These findings highlight the importance of dose and experimental system in evaluating the genotoxicity of amitriptyline. While it appears non-genotoxic at therapeutic concentrations in some in vitro systems, other studies, particularly at higher doses or in in vivo models, suggest a potential for genotoxic effects.
In Vivo Animal Models
Preclinical in vivo animal models are indispensable for investigating the complex neurobiological effects of this compound. These models allow for the systematic evaluation of the compound's impact on behavior, pain perception, and underlying neural pathways in a whole-organism context.
Behavioral Neuroscience Models for Monoaminergic System Modulation
Animal models that assess behavioral changes are crucial for understanding how this compound modulates the monoaminergic system. The tail suspension test and open field activity are two widely used paradigms.
Tail Suspension Test (TST): This test is a common method for screening potential antidepressant drugs. nih.govnih.gov In the TST, a mouse is suspended by its tail, and the duration of immobility is measured over a six-minute period. nih.govnih.gov Antidepressant medications, including amitriptyline, have been shown to decrease the duration of immobility. nih.govresearchgate.net This response is interpreted as an antidepressant-like effect, as the animal actively seeks escape-oriented behaviors instead of adopting a posture of despair. researchgate.net The TST is valued for its rapidity, cost-effectiveness, and high predictive validity for the acute behavioral effects of antidepressants. researchgate.net Studies have demonstrated a dose-dependent antidepressant-like effect of amitriptyline in this model. jsmcentral.org
Open Field Activity: The open field test is used to assess general locomotor activity, exploration, and anxiety-like behaviors in rodents. researchgate.net Initial administration of amitriptyline has been associated with increased horizontal locomotion, rearing, and grooming in mice. However, with repeated administration, a suppression of horizontal movement and rearing is observed. In rats subjected to chronic stress, amitriptyline treatment has been shown to result in selective behavioral improvements, including in motor activity. nih.gov
Below is a summary of the behavioral effects of amitriptyline in the open field test based on a study in healthy mice.
| Behavior | Initial Administration Effect | Repeated Administration Effect |
| Horizontal Locomotion | Enhanced | Suppressed |
| Rearing | Enhanced | Suppressed |
| Grooming | Enhanced | No significant change |
Animal Models for Pain Signal Transduction Modulation
Amitriptyline is widely used to treat chronic neuropathic pain. nps.org.aunih.gov Animal models are critical for elucidating the mechanisms by which it modulates pain signals.
Neuropathic Pain Models: In rodent models of neuropathic pain, amitriptyline has demonstrated anti-allodynic effects, suggesting its utility in treating this type of pain. clinmedjournals.org Studies using Sprague-Dawley rats have shown that amitriptyline can effectively suppress proinflammatory cytokines related to NF-kB, offering a potential mechanism for its efficacy in pain related to peripheral nerve injuries. nih.gov Furthermore, research indicates that amitriptyline may ameliorate neuropathic pain by inhibiting the nitric oxide signaling pathway, leading to a reduction in the release of inflammatory cytokines. nih.gov
Morphine Tolerance Induction Models: Research has explored the potential of amitriptyline to modulate the development of tolerance to morphine's analgesic effects. Pretreatment with amitriptyline has been found to decrease the development of tolerance to the antinociceptive action of morphine in male mice. researchgate.net It also reduces naloxone-precipitated withdrawal symptoms. researchgate.netaja.org.tw Studies in morphine-tolerant rats suggest that amitriptyline preserves morphine's antinociceptive effect by regulating the trafficking of glutamate transporters GLAST and GLT-1. nih.gov This leads to enhanced uptake of excitatory amino acids from the synaptic cleft and a reduction in their concentration in the spinal cerebrospinal fluid. nih.gov
Zebrafish as a Translational Model for Neuropharmacology and Behavioral Phenotyping
The zebrafish (Danio rerio) has emerged as a valuable in-vivo model for screening central nervous system drugs due to its sensitivity to a wide range of antidepressants. nih.govnih.gov
Chronic exposure of zebrafish to amitriptyline has been shown to evoke anxiolytic-like effects. nih.govresearchgate.net It also leads to a reduction in serotonin turnover and a significant elevation in whole-brain norepinephrine and dopamine levels. nih.govresearchgate.net These neurochemical changes are accompanied by behavioral alterations. nih.govresearchgate.net Acute exposure to amitriptyline in adult zebrafish can induce "serotonin toxicity-like behavior" and dose-dependently increases serotonin turnover. nih.gov Furthermore, studies have shown that parental exposure to amitriptyline can lead to behavioral and neurochemical changes in the offspring, highlighting the potential for multigenerational effects. nih.gov
A study on the effects of chronic amitriptyline exposure on zebrafish behavior and neurochemistry revealed the following key findings: nih.govresearchgate.net
| Parameter | Effect of Chronic Amitriptyline Exposure |
| Anxiety-like Behavior | Pronounced anxiolytic-like effects |
| Serotonin Turnover | Reduced |
| Norepinephrine Levels | Significantly elevated |
| Dopamine Levels | Significantly elevated |
Neuroinflammation and Astrocyte Activation Models
Amitriptyline has demonstrated anti-inflammatory properties in models of neuroinflammation.
In astrocyte-microglia co-culture models, amitriptyline has been shown to inhibit microglial activation. nih.govnih.gov Specifically, in inflammatory astrocyte-microglia co-cultures, amitriptyline significantly reduced the extent of inflammation. nih.govresearchgate.net It has also been found to reduce the release of pro-inflammatory cytokines such as IL-1β and TNF-α from rat mixed glial and microglial cultures. nih.gov In a rat model of spared nerve injury, amitriptyline was shown to reverse the downregulation of the excitatory amino acid transporters EAAT1 and EAAT2, suggesting a therapeutic mechanism for its use in neuropathic pain. researchgate.net
Reproductive Biology Model Systems
The effects of amitriptyline on the reproductive system have been investigated in animal models.
Studies in adult male rats have shown that amitriptyline consumption can lead to a significant decrease in hormone parameters, an increase in sperm abnormalities, and a decrease in sperm count. ekb.eg It has also been associated with testicular tissue damage and alterations in the apoptotic marker P53. ekb.eg Research in male mice has indicated that amitriptyline can reduce sperm motility and concentration. jmchemsci.com Furthermore, some studies suggest that the toxic effects of amitriptyline on the male reproductive system may be mediated by increased oxidative stress. nih.gov
Ex Vivo Tissue Analysis for Molecular and Synaptic Profiling
Ex vivo tissue analysis provides a crucial link between the behavioral effects observed in vivo and the underlying molecular and synaptic changes induced by this compound.
Following in vivo experiments, brain tissue, particularly the hippocampus, is often analyzed to investigate changes in synaptic markers. jsmcentral.org For instance, acute administration of amitriptyline in mice has been shown to increase hippocampal levels of Growth Associated Protein 43 (GAP-43), a marker of synaptic plasticity. jsmcentral.org In contrast, animal models of depression, such as those employing unpredictable chronic mild stress, have shown diminished GAP-43 immunostaining in the hippocampal CA3 region. jsmcentral.org These ex vivo analyses help to elucidate the neurobiological mechanisms through which amitriptyline exerts its therapeutic effects.
Advanced Synthetic Strategies and Chemical Derivatization of Amitriptyline Maleate
Contemporary Synthetic Approaches to the Amitriptyline (B1667244) Molecular Skeleton
The synthesis of the tricyclic core of amitriptyline, a 10,11-dihydro-5H-dibenzo[a,d]cycloheptene ring system, is a multi-step process that has been refined over time. Modern synthetic strategies often focus on efficiency, scalability, and control over the final molecular architecture. A common and established pathway involves the initial construction of the dibenzosuberone key intermediate, followed by the attachment of the dimethylaminopropylidene side chain. ijnc.ir
More recent innovations have explored continuous flow chemistry to streamline this process. For instance, a two-step continuous synthesis of dibenzosuberone has been developed, which utilizes a Wurtz-type dimerization followed by a Parham cyclization. researchgate.net This approach demonstrates the advantages of flow chemistry for handling organometallic intermediates and performing reactions that require precise temperature control. researchgate.netusp.org The entire five-step synthesis of amitriptyline hydrochloride has been adapted to a continuous flow system, highlighting a modern approach to pharmaceutical manufacturing. researchgate.net
Condensation reactions are fundamental to the synthesis of many tricyclic compounds, including amitriptyline and its analogs. ijnc.irresearchgate.net In a widely used synthetic route for amitriptyline, the initial key step involves the condensation of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone) with a Grignard reagent, 3-(dimethylamino)propylmagnesium chloride. This is followed by dehydration with hydrochloric acid to form the exocyclic double bond of the amitriptyline skeleton. wikipedia.org
An alternative classical approach begins with the condensation of 3-dimethylaminopropyl chloride with 10,11-dihydro-5H-dibenzo[a,d]cycloheptene in the presence of a base like sodium hydroxide. ijnc.ir This reaction yields an important intermediate, N,N-dimethyl-3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propan-1-amine. ijnc.ir The careful control of reaction conditions during these condensation steps is crucial for ensuring high yields and purity of the final product. ijnc.ir These methods are central to building the characteristic tricyclic framework of this class of compounds. ijnc.ir
Reduction reactions are critical in the final stages of certain synthetic pathways for tricyclic compounds to achieve the desired saturated scaffold. In one synthetic method for amitriptyline, an intermediate containing a double bond within the tricyclic ring system is reduced to form the final saturated dibenzo[a,d]cycloheptene core. ijnc.ir This step typically employs a reducing agent such as lithium aluminum hydride to convert the double bond in the intermediate to a single bond, yielding a key precursor. ijnc.ir
While the standard synthesis of amitriptyline itself does not typically require the creation of a chiral center that would necessitate stereoselective reduction, such methodologies are paramount in the synthesis of other complex cyclic and polycyclic molecules where specific stereoisomers are required for pharmacological activity. The principles of stereoselective reduction are crucial for controlling the three-dimensional structure of the molecule, which can significantly impact its biological function.
Derivatization Techniques for Enhanced Analytical Detection and Structural Characterization
Derivatization is a chemical modification process used to convert a compound into a product (a derivative) that is more suitable for a specific analytical technique. researchgate.netmdpi.com For amitriptyline, derivatization can enhance detectability, improve chromatographic properties, and facilitate structural elucidation by attaching a tag that responds strongly to a particular detector or by altering the molecule's volatility and polarity. researchgate.netnih.gov
Amitriptyline does not exhibit significant native fluorescence, which limits its direct analysis by highly sensitive fluorimetric methods. rsc.org To overcome this, photochemical derivatization offers a simple and green chemistry-based approach. rsc.orgrsc.org Intense fluorescence can be induced by irradiating amitriptyline in an acidic aqueous solution (e.g., 0.027 mol L⁻¹ HCl) with UV light for approximately 60 minutes. rsc.orgrsc.org This process generates highly fluorescent photoproducts, identified as having mass-to-charge ratios (m/z) of 206 and 232. rsc.org This significant enhancement in fluorescence allows for the indirect determination of amitriptyline in various samples with high sensitivity. rsc.orgrsc.org
| Parameter | Description | Reference |
|---|---|---|
| Method | Photochemical derivatization via UV irradiation in an acidic medium. | rsc.orgrsc.org |
| Medium | Aqueous solution containing 0.027 mol L⁻¹ Hydrochloric acid (HCl). | rsc.orgrsc.org |
| Result | Formation of highly fluorescent photoderivatives, enabling indirect fluorimetric determination. | rsc.org |
| Identified Photoproducts (m/z) | 206 and 232 | rsc.org |
| Limit of Quantification (LOQ) | 1.3 × 10⁻⁷ mol L⁻¹ | rsc.orgrsc.org |
Various chemical derivatization techniques have been developed to optimize the spectroscopic response of amitriptyline for different analytical platforms, such as gas chromatography and spectrophotometry. These methods aim to improve sensitivity, selectivity, and chromatographic performance. nih.govnih.gov
One technique involves a two-phase derivatization for gas chromatography with electron-capture detection (GC-ECD). nih.gov In this method, amitriptyline is reacted with an aryl chloroformate ester, such as 2,4-dichlorophenyl chloroformate or pentafluorophenyl chloroformate, to form carbamate derivatives. nih.gov These derivatives exhibit a high electron-capture response, allowing for sensitive detection down to 6 ng/ml in plasma samples. nih.gov
Another approach for spectrophotometric analysis involves the formation of an ion association complex. Amitriptyline, which is protonated in an acidic buffer (pH 3.8), forms a stable ion-pair complex with the dye eosin Y. nih.gov The resulting colored complex can be measured by spectrophotometry, providing a simple and effective method for quantification. nih.gov
| Analytical Technique | Derivatizing Reagent | Derivative Formed | Purpose | Reference |
|---|---|---|---|---|
| Gas Chromatography-Electron Capture Detection (GC-ECD) | Aryl chloroformate esters (e.g., pentafluorophenyl chloroformate) | Carbamate | Enhance electron-capture response for high sensitivity. | nih.gov |
| Spectrophotometry | Eosin Y | Ion-pair complex | Form a colored complex for quantification. | nih.gov |
Crystal Engineering and Solid-State Modifications of Amitriptyline Maleate (B1232345)
Crystal engineering and the study of solid-state modifications are crucial for controlling the physicochemical properties of an active pharmaceutical ingredient, such as its stability, dissolution rate, and bioavailability. acs.orgnih.gov Solid-state forms can include polymorphs, solvates, hydrates, and salts, which can exhibit different properties despite having the same chemical composition. nih.gov
A systematic crystal engineering approach has been applied to amitriptyline to generate novel crystalline forms with modified properties. acs.org This research led to the successful synthesis and structural characterization of six new multicomponent crystals, including three salts with dicarboxylic acids (one of which is amitriptyline maleate), two salt cocrystals, and a salt hydrate. acs.org
Design and Synthesis of Multicomponent Crystals (Salts, Co-crystals, Salt Hydrates)
A systematic crystal engineering approach has been successfully applied to create novel crystalline forms of amitriptyline (AMT) with the goal of modifying its aqueous dissolution kinetics. acs.orgacs.org This strategy led to the synthesis of six new multicomponent crystals. These include three salts formed with dicarboxylic acid counterions, two salt cocrystals, and one salt hydrate. acs.orgacs.org The design and synthesis of these forms, including this compound, represent a targeted effort to develop potential controlled-release systems for the drug. acs.org
| Type of Multicomponent Crystal | Number Synthesized | Counterions/Components |
| Salts | 3 | Dicarboxylic Acids (e.g., Maleic Acid, Oxalic Acid) |
| Salt Co-crystals | 2 | Not specified in detail |
| Salt Hydrate | 1 | Water |
| A summary of the novel multicomponent crystalline forms of amitriptyline developed through a crystal engineering approach. acs.orgacs.org |
Crystallographic Analysis of Packing Arrangements and Intermolecular Interactions
The synthesized multicomponent crystals of amitriptyline underwent structural characterization using single-crystal X-ray diffraction analysis. acs.orgacs.org This analysis revealed a consistent structural motif across all the investigated crystals: the presence of two-dimensional (2D) bilayers of amitriptyline cations. These bilayers are separated by the organic counterions. acs.orgacs.org
Despite this common feature, the specific packing arrangements of the amitriptyline cations within these bilayers were found to vary significantly among the different solid forms. acs.org The structure-directing role of these 2D bilayers was further investigated using periodic density functional theory (DFT) computations to provide deeper insights into the intermolecular interactions governing the crystal packing. acs.org
Impact of Solid Forms on Dissolution Kinetics and Release Profiles
The dissolution performance of the newly synthesized solid forms was evaluated in a Fasted State Simulated Gastric Fluid (FaSSGF) buffer solution under sink conditions. acs.org The results were compared against the commercially available form, amitriptyline hydrochloride (AMT-HCl). acs.org The study aimed to assess the effect of salt formation on the release profile of amitriptyline. acs.orgacs.org
To achieve this, the release profiles were analyzed using five different dissolution models. acs.orgacs.org The findings highlighted the potential of the this compound and amitriptyline oxalate salts to serve as a basis for designing new controlled-release formulations of the drug. acs.org This indicates that altering the solid form of amitriptyline through the formation of different salts can significantly influence its dissolution behavior.
Chemical Modification of Adsorbent Materials for Compound Sequestration (e.g., Cellulose-Ethylenediamine Conjugates)
Cellulose derivatives are recognized as effective adsorbents for removing micropollutants like pharmaceuticals from aqueous environments due to their low cost, abundance, and non-contaminating nature. mdpi.comnih.govresearchgate.net In this context, a new adsorbent was developed by chemically modifying microcrystalline cellulose with ethylenediamine in a solvent-free process. mdpi.comnih.govresearchgate.net This modified polymer, named CN, was specifically applied for the adsorption and sequestration of amitriptyline from aqueous solutions. mdpi.comnih.gov
The synthesis involved reacting cellulose with ethylenediamine for 3 hours at 343 K under stirring, followed by washing, centrifugation, and drying, yielding a water-insoluble powder. mdpi.com The successful modification and the incorporation of amino groups onto the cellulose surface were confirmed through various analytical techniques, including X-ray Diffraction (XRD), Fourier Transform Infrared Spectroscopy (FTIR), elemental analysis, and solid-state Nuclear Magnetic Resonance (NMR). mdpi.comnih.govresearchgate.net
The adsorption capacity of the cellulose-ethylenediamine conjugate (CN) for amitriptyline was found to be significant. The process was influenced by factors such as pH, time, concentration, and temperature. mdpi.com The maximum adsorption capacity of the CN polymer for amitriptyline was determined to be 87.66 ± 0.60 mg·g⁻¹. mdpi.com
| Parameter | Value |
| Adsorbent Material | Cellulose-Ethylenediamine Conjugate (CN) |
| Target Compound | Amitriptyline (AMI) |
| Maximum Adsorption Capacity | 87.66 ± 0.60 mg·g⁻¹ |
| Optimal pH | 7 |
| Temperature | 298 K |
| Time | 300 min |
| Summary of Amitriptyline Adsorption by Modified Cellulose. mdpi.com |
Theoretical Modeling and Computational Studies of Amitriptyline Maleate
Molecular Docking and Ligand-Receptor Interaction Simulations
Molecular docking studies have been instrumental in understanding how Amitriptyline (B1667244) interacts with its primary targets, the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). These simulations predict the binding orientation and affinity of Amitriptyline within the binding pockets of these transporter proteins.
Research has shown that Amitriptyline is an inhibitor of both SERT and NET, with a high affinity for both. The binding affinity, represented by the inhibition constant (Ki), is a measure of the concentration of the inhibitor required to produce half-maximum inhibition. For human SERT, the Ki of Amitriptyline is reported to be 3.45 nM, and for human NET, it is 13.3 nM. Amitriptyline also exhibits a much weaker affinity for the dopamine (B1211576) transporter (DAT), with a Ki of 2.58 µM researchgate.net.
Docking studies have revealed that the binding of tricyclic antidepressants like Amitriptyline to SERT and NET can occur at two distinct sites: a central, primary binding pocket (S1) and a secondary, allosteric site (S2) located in the extracellular vestibule nih.gov. The precise interaction at these sites is crucial for the inhibitory activity of the drug. Key amino acid residues within these binding pockets form specific interactions, such as hydrogen bonds and hydrophobic interactions, with the Amitriptyline molecule, stabilizing the drug-transporter complex and preventing the reuptake of serotonin and norepinephrine researchgate.net.
Homology modeling has been a valuable tool in these studies, especially for transporters like NET, where a crystal structure is not yet available. By using the structure of a related protein, such as the dopamine transporter from Drosophila melanogaster, as a template, researchers have constructed three-dimensional models of hNET to perform docking simulations with inhibitors like Amitriptyline researchgate.net. These models have identified key residues, including Phenylalanine F72, Aspartic acid D75, Tyrosine Y152, and Phenylalanine F317, as being critical for ligand binding researchgate.net.
| Target Transporter | Binding Affinity (Ki) | Key Interacting Residues (from homology modeling) |
| Serotonin Transporter (SERT) | 3.45 nM | Not specified in provided search results |
| Norepinephrine Transporter (NET) | 13.3 nM | F72, D75, Y152, F317 |
| Dopamine Transporter (DAT) | 2.58 µM | Not specified in provided search results |
Quantum Chemical Calculations and Electronic Structure Analysis
There is a notable absence of publicly available research specifically detailing quantum chemical calculations and electronic structure analysis for Amitriptyline maleate (B1232345). Such studies are crucial for a deeper understanding of the molecule's intrinsic properties.
No specific studies utilizing Density Functional Theory (DFT) for the analysis of Amitriptyline maleate's molecular geometry and reactivity were identified in the reviewed literature. DFT calculations would typically be employed to optimize the three-dimensional structure of the molecule, calculate its electronic properties (such as electrostatic potential and frontier molecular orbitals), and predict its reactivity. This information is valuable for understanding how the molecule interacts with its biological targets at a sub-atomic level.
Pharmacokinetic and Pharmacodynamic Modeling
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are essential for predicting how a drug is absorbed, distributed, metabolized, and excreted, and how it exerts its therapeutic effects. For Amitriptyline, these models have been particularly important in understanding the variability in patient response.
The metabolism of Amitriptyline is a complex process primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. Quantitative systems pharmacology (QSP) models can integrate data on these metabolic pathways to predict drug concentrations in the body over time.
Amitriptyline is extensively metabolized, with less than 5% of the drug being eliminated unchanged clinpgx.org. The main enzymes involved in its metabolism are CYP2C19 and CYP2D6 clinpgx.orgnih.gov. CYP2C19 is primarily responsible for the N-demethylation of Amitriptyline to its active metabolite, Nortriptyline (B1679971). CYP2D6 is involved in the hydroxylation of both Amitriptyline and Nortriptyline to less active metabolites nih.govresearchgate.net.
Genetic polymorphisms in the CYP2D6 and CYP2C19 genes can significantly impact the metabolism of Amitriptyline, leading to variations in plasma concentrations and, consequently, therapeutic efficacy and side effects nih.govdrugbank.com. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their genotype nih.gov. For instance, individuals who are poor metabolizers for CYP2D6 have higher than expected plasma concentrations of tricyclic antidepressants at standard doses nih.gov. Similarly, poor metabolizers of CYP2C19 show decreased metabolism of Amitriptyline researchgate.net.
Enzyme kinetic modeling has been used to analyze the complex kinetics of Amitriptyline N-demethylation. One study demonstrated that a two-enzyme model, involving an enzyme with Michaelis-Menten kinetics and another with sigmoidal kinetics, best described the formation of Nortriptyline from Amitriptyline in human liver microsomes nih.gov.
| Enzyme | Metabolic Pathway | Effect of Polymorphism |
| CYP2C19 | N-demethylation to Nortriptyline | Poor metabolizers have decreased metabolism of Amitriptyline. |
| CYP2D6 | Hydroxylation of Amitriptyline and Nortriptyline | Poor metabolizers have higher plasma concentrations of the parent drug. |
Receptor occupancy models are used to relate the concentration of a drug at its target site to the proportion of receptors that are bound by the drug. This is a key determinant of the drug's pharmacological effect.
For antidepressants like Amitriptyline, the primary target is the serotonin transporter (SERT). Positron Emission Tomography (PET) studies have been used to measure SERT occupancy in patients treated with various antidepressants. One such study found that in patients treated with tricyclic antidepressants (TCAs) like Amitriptyline, the mean SERT occupancy was 67%, with a range of 28–86% nih.gov. There was no significant difference in SERT occupancy between patients treated with TCAs and those treated with Selective Serotonin Reuptake Inhibitors (SSRIs) nih.gov. This suggests that a certain level of SERT occupancy is a common mechanism of action for these antidepressant drugs nih.gov.
Kinetic modeling has also been applied to understand the interaction of Amitriptyline with other receptors. For example, a study on the 5-hydroxytryptamine 3 (5-HT3) receptor used a kinetic model to simulate the blocking effect of Amitriptyline on the receptor's ion channel. The results suggested that Amitriptyline acts as a competitive antagonist, blocking the 5-HT3 receptor in both its closed and open states koreamed.org.
Theoretical and computational chemistry provides powerful tools for understanding the behavior of drug molecules like amitriptyline at a molecular level. These methods allow researchers to model and predict physico-chemical interactions, which are crucial for applications ranging from drug delivery system design to environmental remediation.
Physico-Chemical Interaction Modeling
The interaction of amitriptyline with other chemical species, particularly surfactants, in aqueous solutions is a key area of study. The formation of mixed micelles—aggregates composed of amitriptyline and surfactant molecules—can significantly alter the drug's properties. Various theoretical models are employed to analyze the non-ideal behavior and synergistic interactions within these systems. nih.govresearchgate.netplos.org
The study of mixed micellization involving amitriptyline, often in its hydrochloride salt form (AMT), and various surfactants utilizes several established theoretical models to quantify the interactions in the mixed state. nih.gov These models help in understanding the degree of synergism or attraction between the drug and the surfactant molecules. researchgate.netresearchgate.net
Clint's Model : This model is used to calculate the ideal critical micelle concentration (cmcid) for a binary mixture, assuming no interaction between the components. nih.govplos.org The deviation of the experimentally determined cmc from the calculated cmcid provides insight into the nature of the interaction. nih.govplos.org For mixtures of amitriptyline and surfactants, the experimental cmc values are typically lower than the ideal values, indicating attractive interactions and the formation of mixed micelles. researchgate.net
Rubingh's Model : Building upon the regular solution theory, the Rubingh model is widely used to quantify the extent of interaction between the two components in a mixed micelle. nih.govresearchgate.net It introduces an interaction parameter, βm, which characterizes the synergism. researchgate.net Negative values for βm signify a synergistic or attractive interaction between the components in the mixed system. nih.govresearchgate.net Studies on amitriptyline with cationic surfactants consistently show negative β values, confirming synergistic interactions that lead to enhanced stability of the mixed micelles. nih.govresearchgate.net
Rosen's Model : This model is also used to evaluate the interaction parameter (β) and the compositions of mixed monolayers and mixed micelles. researchgate.net Like the Rubingh model, it helps to characterize the non-ideal behavior of the drug-surfactant mixtures.
Motomura's Model : Motomura's theory can be used to determine the micellar mole fraction of the components in the mixed micelle. researchgate.netplos.org For instance, in studies of amitriptyline hydrochloride (AMT) with the gemini (B1671429) surfactant 14-E2-14, the calculated micellar mole fraction of the surfactant was found to be less than what would be expected from ideal behavior, further supporting the presence of strong interactions. plos.org
Other Models : The Rodenas and Maeda models are also utilized by researchers to evaluate mixed micellar parameters and the non-ideal nature of mixing in drug-surfactant systems. researchgate.netresearchgate.net
The analysis from these models consistently reveals that amitriptyline readily forms mixed micelles with various surfactants, driven by attractive synergistic interactions. nih.gov This behavior is crucial for designing effective drug delivery vehicles.
| Parameter | Description | Typical Finding for Amitriptyline Mixtures | Source |
| cmc | Experimental Critical Micelle Concentration | Lower than cmcid, indicating non-ideal mixing and attractive interactions. | researchgate.net |
| cmcid | Ideal Critical Micelle Concentration (Clint's Model) | Higher than experimental cmc, serving as a benchmark for non-ideality. | nih.govplos.org |
| βm | Micellar Interaction Parameter (Rubingh's Model) | Consistently negative, signifying synergistic/attractive interactions. | nih.govresearchgate.netresearchgate.net |
| X1 | Micellar Mole Fraction (Motomura, Rubingh Models) | Values suggest a significant contribution of amitriptyline to the mixed micelle formation. | researchgate.netplos.org |
The adsorption of amitriptyline from aqueous solutions onto various materials is critical for water purification and environmental remediation. hw.ac.ukhw.ac.uk Modeling of adsorption isotherm data is essential for predicting the mechanisms of adsorption and for the effective design of adsorption systems. mdpi.com Several models are used to describe the equilibrium and kinetics of this process.
Langmuir Model : This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. hw.ac.ukmdpi.com In several studies, the adsorption of amitriptyline has been well-described by the Langmuir model. hw.ac.ukhw.ac.uk For example, the adsorption onto a 3D boron-doped graphene composite was found to correlate well with the Langmuir isotherm, with a very high maximum adsorption capacity (qmax) of 737.4 mg/g. hw.ac.ukhw.ac.uk This suggests that the predominant mechanism was chemisorption, assisted by physisorption. hw.ac.uk
Freundlich Model : This empirical model is applied to describe adsorption on heterogeneous surfaces and is not restricted to monolayer formation. mdpi.comresearchgate.net The adsorption of amitriptyline onto certain activated carbons has been analyzed using the Freundlich model to characterize the process. researchgate.netresearchgate.net
Temkin Model : This model considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage.
Other Models : The Sips model, which combines elements of the Langmuir and Freundlich models, has also been shown to provide the best adjustment for experimental data of amitriptyline adsorption onto magnetic graphene oxide, suggesting adsorption on a heterogeneous surface. bohrium.com Kinetic data is often correlated to pseudo-second-order models, indicating that chemisorption may be the rate-limiting step. hw.ac.ukhw.ac.uk
| Adsorbent Material | Best Fit Isotherm Model | Maximum Adsorption Capacity (qmax) | Key Finding | Source |
| 3D Boron-Doped Graphene | Langmuir | 737.4 mg/g | Adsorption is well-correlated to monolayer chemisorption. | hw.ac.ukhw.ac.uk |
| Magnetic Graphene Oxide (GO·Fe3O4) | Sips | 91.84 mg g−1 | Suggests adsorption occurs at heterogeneous surfaces. | bohrium.com |
| Activated Carbons | Langmuir and Freundlich | Varies with carbon type | Adsorption mechanisms depend on the porosity and surface chemistry of the carbon. | researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For amitriptyline, MD simulations provide atomic-scale insights into its conformational flexibility and its non-covalent interactions with biological targets, surfactants, and other molecules. researchgate.netresearchgate.net
Research has employed MD simulations to understand the binding of amitriptyline within the ionic pore of the NMDA receptor. researchgate.net These simulations revealed that the amitriptyline molecule is stabilized within the channel through specific intermolecular interactions. A key finding was the formation of a hydrogen bond between the hydrogen atom of amitriptyline's amine group and an oxygen atom of an asparagine residue (N612) of the receptor. researchgate.net This hydrophilic interaction is complemented by hydrophobic interactions between the drug's V-shaped tricyclic ring structure and surrounding aliphatic amino acids, which further stabilizes the binding pose. researchgate.net
In the context of drug delivery, MD simulations have been used to complement experimental findings on drug-surfactant interactions. For example, simulations of amitriptyline and the surfactant TX-165 revealed their interactions on an atomic scale, showing good agreement with experimental results on mixed micelle formation. researchgate.net
Furthermore, MD simulations serve as a predictive tool in the design of materials with high selectivity for amitriptyline. By simulating the interactions between amitriptyline (the template molecule) and various functional monomers, researchers can computationally select the best monomer for creating molecularly imprinted polymers (MIPs). researchgate.net This approach provides theoretical support for understanding the adsorption mechanism and for designing effective sensors or extraction materials for amitriptyline. researchgate.net
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing amitriptyline maleate in preclinical studies?
- Methodological Answer : Use liquid-assisted grinding or solution crystallization to prepare this compound at a 1:1 molar ratio of amitriptyline to maleic acid. Validate the compound’s purity and crystallinity via powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). Stability testing under accelerated conditions (e.g., 60°C, 90% humidity, 4500 lx light) can confirm physicochemical resilience . For structural confirmation, single-crystal X-ray diffraction (SXRD) is ideal but requires high-quality crystals.
Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) or LC-MS/MS with a stable isotopically labeled internal standard (e.g., deuterated analogs) to minimize matrix effects. Validate parameters per ICH guidelines: linearity (5–200 ng/mL), precision (<15% RSD), recovery (>80%), and sensitivity (LOQ ≤1 ng/mL). Include specificity testing against metabolites (e.g., nortriptyline) and maleate degradation products .
Q. What protocols ensure stability of this compound in long-term pharmacological studies?
- Methodological Answer : Conduct accelerated stability studies under ICH Q1A conditions. Store samples at 25°C/60% RH (6 months) and 40°C/75% RH (3 months), with periodic HPLC analysis. Monitor for maleate dissociation (via pH shifts) or amitriptyline oxidation (via UV spectrophotometry at 240 nm). Use argon-filled vials to prevent photodegradation .
Q. How do researchers assess this compound’s receptor binding affinity in vitro?
- Methodological Answer : Perform competitive radioligand binding assays using HEK-293 cells expressing human serotonin (5-HT2A, 5-HT2C) or norepinephrine transporters (NET). Calculate inhibition constants (Ki) via Cheng-Prusoff equation, with reference ligands (e.g., ketanserin for 5-HT2A). Note amitriptyline’s Ki of 235 nM for 5-HT2 receptors and its secondary NET/SERT inhibition .
Advanced Research Questions
Q. How can contradictory clinical efficacy data for this compound be resolved in depression trials?
- Methodological Answer : Stratify patient subgroups using the Hamilton Depression Rating Scale (HAM-D) to differentiate responders (≥50% score reduction) from non-responders. Analyze pharmacokinetic covariates (CYP2D6/CYP2C19 polymorphisms) influencing plasma levels. Use meta-regression to adjust for dosing variability (e.g., 75–150 mg/day) and comorbid conditions (e.g., neuropathic pain) .
Q. What strategies optimize this compound’s formulation for enhanced bioavailability in neuropathic pain models?
- Methodological Answer : Develop co-crystals or lipid-based nanoparticles to improve solubility (logP = 4.9). Test in vitro release profiles using Franz diffusion cells and in vivo pharmacokinetics in rodent models. Compare AUC(0–24h) and Cmax values against commercial tablets. Maleate counterions may enhance dissolution via pH-dependent solubility .
Q. How to investigate this compound’s molecular mechanisms in neuroplasticity regulation?
- Methodological Answer : Use CRISPR-edited neuronal cultures lacking CRMP2 (collapsin-response-mediator-protein 2) to test synaptic plasticity via patch-clamp electrophysiology. Quantify AMPA receptor trafficking via surface biotinylation and Western blot. Compare outcomes with edonerpic maleate (CRMP2 agonist) to isolate pathway-specific effects .
Q. What statistical approaches address variability in preclinical behavioral data for this compound?
- Methodological Answer : Apply mixed-effects models to account for inter-animal variability in forced swim or tail suspension tests. Include covariates like baseline immobility time and circadian rhythms. Use bootstrap resampling for small-sample studies (n < 10) to estimate confidence intervals .
Q. How can researchers address gaps in this compound’s pediatric pharmacokinetic data?
- Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling scaled from adult data using Simcyp®. Validate with sparse sampling in adolescent trials (12–18 years). Monitor CYP2D6 activity via dextromethorphan metabolic ratios and adjust doses for ultrarapid/poor metabolizers .
Key Methodological Considerations
- Data Presentation : Use tables to compare receptor binding affinities (Ki values) or formulation parameters. Avoid dual presentation of the same data in figures and tables .
- Ethical Compliance : For clinical data reuse, adhere to copyright laws and cite original trial registries (e.g., ClinicalTrials.gov ) .
- Research Gaps : Prioritize studies on amitriptyline’s epigenetic effects (e.g., DNA methylation in depression) and biomarkers (e.g., BDNF levels) for personalized dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
